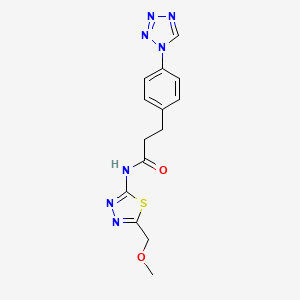![molecular formula C24H36N2O2 B12172449 1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12172449.png)
1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1-アダマンチル)フェノキシ]-3-(4-メチルピペラジン-1-イル)プロパン-2-オールは、アダマンチル基、フェノキシ基、ピペラジニル基を含むユニークな構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
1-[4-(1-アダマンチル)フェノキシ]-3-(4-メチルピペラジン-1-イル)プロパン-2-オールの合成は、一般的に以下の複数のステップで構成されます。
アダマンチルフェノール中間体の形成: このステップでは、アダマンタンとフェノールを触媒の存在下で反応させて、1-アダマンチルフェノールを形成します。
エーテル化: 次に、1-アダマンチルフェノールを適切なハロゲン化プロパノールと反応させて、エーテル結合を形成します。
ピペラジン置換: 最後に、ハロゲン化中間体を4-メチルピペラジンと反応させて、最終生成物を得ます。
工業的製法
この化合物の工業的製法は、収率と純度を最大限に高めるために、上記の合成経路の最適化を含む可能性があります。これには、連続フローリアクター、高度な精製技術、より効率的な触媒の開発などが含まれる可能性があります。
化学反応解析
反応の種類
1-[4-(1-アダマンチル)フェノキシ]-3-(4-メチルピペラジン-1-イル)プロパン-2-オールは、以下のを含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応は、この化合物をアルコールまたはアミンに変換することができます。
置換: この化合物は、特にピペラジン環で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用することができます。
主な生成物
酸化: ケトンまたはカルボン酸の形成。
還元: アルコールまたはアミンの形成。
置換: 置換ピペラジン誘導体の形成。
科学研究への応用
1-[4-(1-アダマンチル)フェノキシ]-3-(4-メチルピペラジン-1-イル)プロパン-2-オールは、科学研究においていくつかの応用が考えられます。
医薬品化学: この化合物は、特に神経疾患の治療における治療薬としての可能性について研究されています。
材料科学: そのユニークな構造により、この化合物は、特定の特性を持つ新規材料の開発に適しています。
生物学的研究: この化合物は、生物学的分子との相互作用とその細胞プロセスへの潜在的な影響を理解するための研究に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Adamantyl Phenol Intermediate: This step involves the reaction of adamantane with phenol in the presence of a catalyst to form 1-adamantylphenol.
Etherification: The 1-adamantylphenol is then reacted with an appropriate halogenated propanol to form the ether linkage.
Piperazine Substitution: Finally, the halogenated intermediate is reacted with 4-methylpiperazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
作用機序
1-[4-(1-アダマンチル)フェノキシ]-3-(4-メチルピペラジン-1-イル)プロパン-2-オールの作用機序には、特定の分子標的との相互作用が含まれます。アダマンチル基は、化合物の親油性を高め、細胞膜をより簡単に通過できることが知られています。フェノキシ基とピペラジニル基は、様々な受容体や酵素と相互作用し、その活性を調節し、観察された化合物の効果につながります。
類似の化合物との比較
類似の化合物
- 1-[4-(1-アダマンチル)フェノキシ]-3-ピペリジノプロパン-2-オール
- 1-[4-(1-アダマンチル)フェノキシ]-3-(3-メチル-1-ピペリジニル)-2-プロパノール
独自性
1-[4-(1-アダマンチル)フェノキシ]-3-(4-メチルピペラジン-1-イル)プロパン-2-オールは、4-メチルピペラジン-1-イル基の存在によりユニークです。この基は、類似体と比較して、異なる薬物動態的および薬力学的特性を与える可能性があります。この構造的変異は、生物学的活性の違いにつながる可能性があり、さらなる研究の対象となる化合物となっています。
類似化合物との比較
Similar Compounds
- 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol
- 1-[4-(1-Adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol
Uniqueness
1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to the presence of the 4-methylpiperazin-1-yl group, which can impart different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can lead to differences in biological activity, making it a compound of interest for further study.
特性
分子式 |
C24H36N2O2 |
|---|---|
分子量 |
384.6 g/mol |
IUPAC名 |
1-[4-(1-adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C24H36N2O2/c1-25-6-8-26(9-7-25)16-22(27)17-28-23-4-2-21(3-5-23)24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,18-20,22,27H,6-17H2,1H3 |
InChIキー |
DPATXIOWAAARMH-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-{[(4-bromophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12172367.png)
![6-Methyl-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12172368.png)
![N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12172374.png)
![5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide](/img/structure/B12172388.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B12172389.png)
![(4E)-4-{[(3-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12172400.png)
![4-{[(2Z,5E)-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide](/img/structure/B12172405.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B12172419.png)
![2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12172425.png)
![1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12172448.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12172458.png)
![N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12172474.png)
![N-(4,5-dimethylthiazol-2-yl)-3-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)propanamide](/img/structure/B12172485.png)

